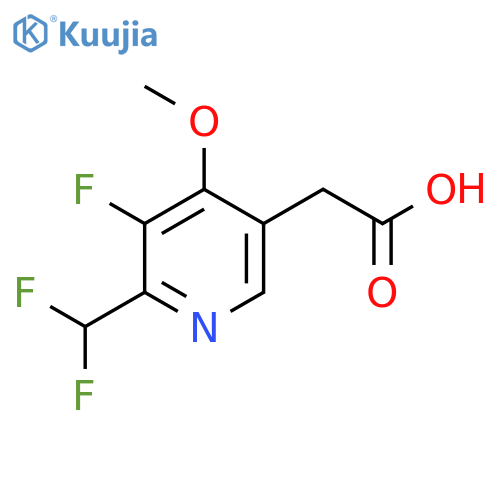Cas no 1806876-52-7 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid)

1806876-52-7 structure
商品名:2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid
CAS番号:1806876-52-7
MF:C9H8F3NO3
メガワット:235.15993309021
CID:4882965
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid
-
- インチ: 1S/C9H8F3NO3/c1-16-8-4(2-5(14)15)3-13-7(6(8)10)9(11)12/h3,9H,2H2,1H3,(H,14,15)
- InChIKey: JEBURGWQCYRJGU-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)F)=NC=C(CC(=O)O)C=1OC
計算された属性
- せいみつぶんしりょう: 235.046
- どういたいしつりょう: 235.046
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 59.4
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029035020-1g |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid |
1806876-52-7 | 95% | 1g |
$2,981.85 | 2022-03-31 | |
| Alichem | A029035020-250mg |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid |
1806876-52-7 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029035020-500mg |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid |
1806876-52-7 | 95% | 500mg |
$1,752.40 | 2022-03-31 |
2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid 関連文献
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
1806876-52-7 (2-(Difluoromethyl)-3-fluoro-4-methoxypyridine-5-acetic acid) 関連製品
- 506-17-2(cis-Vaccenic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
